アセチルコデイン

概要

説明

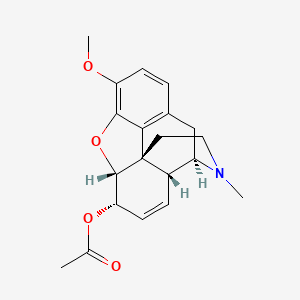

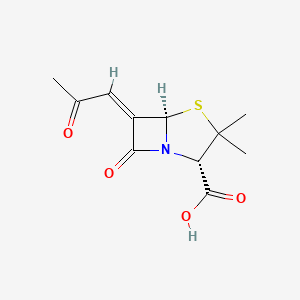

6-アセチルコデインは、コデインから合成された半合成オピオイドです。これは、コデインのアセチル化された形態であり、特に6位でアセチル化されています。 この化合物は、その鎮痛作用で知られており、ヘロインの違法な調製物中の不純物としてしばしば見られます . その化学式はC20H23NO4であり、分子量は341.40 g/molです .

科学的研究の応用

6-Acetylcodeine is primarily used in scientific research for its pharmacological properties. It serves as an analytical reference standard in forensic and toxicological studies to identify and quantify opioid compounds in biological samples . Additionally, it is used in studies exploring the analgesic effects of opioids and their mechanisms of action .

作用機序

6-アセチルコデインは、中枢神経系にあるμオピオイド受容体に結合することでその効果を発揮します。この結合は神経伝達物質の放出を阻害し、痛みに対する知覚を低下させます。 この化合物の鎮痛効果は、他のオピオイドと同様に、μオピオイド受容体経路の活性化によって媒介されます .

生化学分析

Biochemical Properties

Acetylcodeine plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. Acetylcodeine is metabolized into codeine and morphine, which then exert their pharmacological effects . The interactions between acetylcodeine and these enzymes are crucial for its detection and analysis in biological samples.

Cellular Effects

Acetylcodeine affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors involved in cell signaling pathways. This binding leads to changes in gene expression and cellular metabolism, resulting in analgesic and euphoric effects. Acetylcodeine’s impact on cell signaling pathways and gene expression is similar to that of other opioids, such as morphine and codeine .

Molecular Mechanism

The molecular mechanism of acetylcodeine involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception. Acetylcodeine also undergoes enzymatic hydrolysis to form codeine and morphine, which further contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylcodeine change over time due to its stability and degradation. Acetylcodeine is relatively stable when stored at low temperatures, but it undergoes hydrolysis to codeine at higher temperatures and pH levels. Long-term studies have shown that acetylcodeine can be detected in biological samples for several weeks, depending on storage conditions .

Dosage Effects in Animal Models

The effects of acetylcodeine vary with different dosages in animal models. At low doses, acetylcodeine produces analgesic effects similar to those of codeine and morphine. At high doses, it can cause toxic effects, including respiratory depression and sedation. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

Acetylcodeine is involved in several metabolic pathways, including its conversion to codeine and morphine by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of acetylcodeine, affecting its metabolic flux and metabolite levels. The interactions between acetylcodeine and these enzymes are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Acetylcodeine is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily distributed to the brain, liver, and kidneys, where it exerts its pharmacological effects. The localization and accumulation of acetylcodeine in these tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of acetylcodeine is primarily in the cytoplasm, where it interacts with opioid receptors and undergoes enzymatic hydrolysis. Post-translational modifications and targeting signals direct acetylcodeine to specific compartments within the cell, influencing its activity and function .

準備方法

6-アセチルコデインは、コデインのアセチル化によって合成できます。このプロセスでは、コデインを酢酸無水物と制御された条件下で反応させます。反応は通常、ジクロロメタンやクロロホルムなどの有機溶媒中で行われ、混合物は室温またはわずかに昇温された温度で撹拌されます。 反応が完了したら、再結晶化やクロマトグラフィーなどの手法を使用して生成物を精製します .

化学反応の分析

6-アセチルコデインは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、6-アセチルコデインを6-アセチルコデインオンに変換できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、6-アセチルコデインを6-アセチルジヒドロコデインに変換できます。

科学研究への応用

6-アセチルコデインは、主にその薬理作用のために科学研究で使用されています。 これは、生物学的サンプル中のオピオイド化合物を同定および定量するための法医学的および毒物学的調査における分析基準として役立ちます . さらに、オピオイドの鎮痛効果とその作用機序を探求する研究で使用されています .

類似化合物との比較

6-アセチルコデインは、6-アセチルモルヒネやジアセチルモルヒネ(ヘロイン)などの他のアセチル化オピオイドと似ています。しかし、6-アセチルコデインは、独自の薬理作用を持っています。 たとえば、6-アセチルコデインの効力は、コデインの約3分の1であり、6-アセチルモルヒネやヘロインよりも効力が弱いです . 他の類似した化合物には、モルヒネ、コデイン、テバインがあり、これらはすべてケシから派生しており、構造的に類似しています .

特性

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXFQKMUCYHPFQ-BKRJIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985910 | |

| Record name | Acetylcodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-27-1 | |

| Record name | Acetylcodeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcodeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6703-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ACETYLCODEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Q: Does acetylcodeine exhibit any pharmacological activity?

- A: The most common methods include:

- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification in urine, hair, and other matrices. Requires derivatization prior to analysis. [, , , , , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for analyzing acetylcodeine in various biological matrices, including hair. [, , , , ]

- High-performance liquid chromatography (HPLC): Often coupled with diode array detection or mass spectrometry for analysis of seized drug samples. [, ]

- Thin-layer chromatography (TLC): Can be used as a screening method for acetylcodeine and other opiates in urine and seized drug samples. [, ]

- A: The most common methods include:

- A: Common extraction techniques include:

- Solid-phase extraction (SPE): Widely used for extracting acetylcodeine and other opiates from various biological matrices like urine, blood, and oral fluid. [, , , ]

- Liquid-liquid extraction (LLE): Employed for extracting acetylcodeine from urine, often followed by derivatization and GC-MS analysis. []

- A: Common extraction techniques include:

- A: Yes, studies have shown that the ratio of acetylcodeine to 6-monoacetylmorphine can vary depending on the geographical origin and production methods of illicit heroin. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

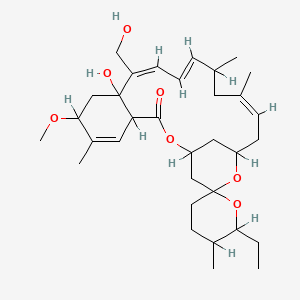

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)